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Compound of Interest

Compound Name:
Ethyl (S)-1-Boc-4-oxopiperidine-2-

carboxylate

Cat. No.: B175091 Get Quote

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral heterocyclic compound of

significant interest in medicinal chemistry and drug development.[1] Its rigid piperidine core,

combined with strategically placed functional groups—a ketone, an ethyl ester, and a tert-

butyloxycarbonyl (Boc) protecting group—makes it a valuable synthon for constructing

complex, biologically active molecules.[2][3] The defined stereochemistry at the C2 position

adds a crucial element for designing stereospecific interactions with biological targets.

Given its role as a high-value intermediate, rigorous structural confirmation and purity

assessment are paramount. This guide provides a detailed examination of the core

spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance

(NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a Senior

Application Scientist, my focus is not just on the data itself, but on the underlying principles that

dictate our experimental choices and interpretation, ensuring a robust and validated analytical

workflow.

Compound Properties:

Property Value Source

Molecular Formula C₁₃H₂₁NO₅ [4][5][6]

Molecular Weight 271.31 g/mol [4][6][7]

CAS Number 180854-44-8 [4][6][7]
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| Form | Liquid |[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules, providing precise information about the chemical environment of each

hydrogen (¹H) and carbon (¹³C) atom.[1]

Expertise & Experience: The Rationale Behind the NMR
Experiment
The primary goal of NMR analysis is to confirm the connectivity and stereochemistry of the

molecule. For a compound like Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate, we are

looking for characteristic signals that confirm the presence of the Boc group, the ethyl ester,

and the piperidine ring system.

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice. It is a relatively

non-polar solvent that readily dissolves the compound and has a simple, single peak for the

residual solvent signal (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), minimizing spectral

overlap.

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for

¹H and ¹³C NMR, defined as 0.00 ppm.[1] It provides a sharp, inert reference point for

accurate chemical shift calibration.

2D NMR: While 1D spectra are often sufficient for confirmation, 2D experiments like COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be

invaluable for definitively assigning the complex, overlapping signals of the piperidine ring

protons and correlating them to their respective carbons.[8][9]

Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data.

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl (S)-1-Boc-4-oxopiperidine-
2-carboxylate in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/aldrich/729434
https://www.thermofisher.com/order/catalog/product/H57213.03
https://pdf.benchchem.com/1678/Spectroscopic_Analysis_of_Piperazine_Compounds_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b175091?utm_src=pdf-body
https://pdf.benchchem.com/1678/Spectroscopic_Analysis_of_Piperazine_Compounds_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/publication/279470784_Experimental_and_theoretical_NMR_study_of_4-1-pyrrolidinylpiperidine
https://www.researchgate.net/figure/The-piperidine-nitrogen-signals-of-the-acylated-products-can-be-visualised-by-HSQC_fig2_269416015
https://www.benchchem.com/product/b175091?utm_src=pdf-body
https://www.benchchem.com/product/b175091?utm_src=pdf-body
https://pdf.benchchem.com/1678/Spectroscopic_Analysis_of_Piperazine_Compounds_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard Addition: Add a minimal amount of TMS as an internal reference standard.

Instrument Setup:

Insert the sample into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[1]

¹H NMR Acquisition:

Acquire a 1D proton spectrum over a spectral width of 0-12 ppm.

Utilize a standard 90° pulse sequence.

Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence to produce

singlets for all carbon signals and improve sensitivity.

Set the spectral width to 0-220 ppm to encompass all expected carbon environments,

including the carbonyls.

Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural

abundance of the ¹³C isotope.[1]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra to ensure all peaks are in pure absorption mode.

Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

Integrate the ¹H NMR spectrum to determine the relative ratios of protons.
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Data Presentation and Interpretation
The following tables present the expected spectral data based on the compound's structure

and known chemical shift ranges for similar functional groups.
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[M+H]⁺
m/z = 272.14

[M - C₄H₈ + H]⁺
m/z = 216.08

- C₄H₈ (isobutylene)

[M - C₅H₉O₂ + H]⁺
m/z = 172.07

- C₅H₉O₂ (Boc group)

[Boc]⁺
m/z = 101.07

 
[t-Bu]⁺

m/z = 57.07
- CO₂
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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